molecular formula C25H17N B152894 10H-Spiro[acridine-9,9'-fluorene] CAS No. 92638-81-8

10H-Spiro[acridine-9,9'-fluorene]

Cat. No. B152894
CAS RN: 92638-81-8
M. Wt: 331.4 g/mol
InChI Key: GFOZRCASAHKFFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds related to 10H-Spiro[acridine-9,9'-fluorene] involves the use of fluorene as a key structural component. For instance, in the first paper, novel organic dyes containing spiro[fluorene-9,9'-phenanthren]-10'-one as an auxiliary acceptor were synthesized for use in dye-sensitized solar cells (DSSCs) . The synthesis process likely involves multi-step organic reactions, including the formation of the spiro center, which is a common feature in these types of compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro center, where two ring systems are joined at a single atom. In the case of the compounds discussed in the papers, the spiro center involves a fluorene unit. The molecular rigidity of these compounds is enhanced by the spiro center, which can reduce intermolecular aggregation . The crystal structures of related compounds have been determined, providing insights into the bond lengths, angles, and planarity of the fluorene moiety .

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including hydrolysis, as demonstrated in the third paper, where alkaline hydrolysis of a spiro compound resulted in ring opening to yield a urea derivative . The presence of functional groups such as carbonyl can influence the reactivity of the compound, for example, by trapping ions to retard charge recombination .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. The planarity of the fluorene moiety and the angle between the fluorene and other moieties in the compound affect the overall molecular conformation . These structural features can impact the compound's optical properties, which are crucial for applications in DSSCs. The hydrogen bonding patterns observed in the crystal structures also suggest potential for intermolecular interactions .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Spirocyclic compounds like 10H-Spiro[acridine-9,9'-fluorene] have shown promise in the development of high-performance host materials for phosphorescent OLEDs. Studies demonstrate that such compounds exhibit significant external quantum efficiencies and power efficiencies, making them suitable for electroluminescent devices (Liu et al., 2019; Chen et al., 2021).

Thermally Activated Delayed Fluorescence (TADF)

Spiro[acridine-9,9'-fluorene] derivatives have been synthesized to enhance the performance of TADF OLEDs. The introduction of electron-withdrawing groups to these compounds has been found to significantly enhance their electroluminescent properties (Zhu et al., 2020).

Perovskite Solar Cells (PeSCs)

10H-Spiro[acridine-9,9'-fluorene] derivatives have been explored as hole-transporting materials (HTMs) in PeSCs. These materials have shown potential in improving the power conversion efficiency and stability of the solar cells (Zhu et al., 2018).

Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Studies have shown that 10H-Spiro[acridine-9,9'-fluorene] can be used as a host material in blue PhOLEDs, leading to devices with high efficiency and low roll-off (Liu et al., 2014).

Other Applications

Additional research has explored the use of 10H-Spiro[acridine-9,9'-fluorene] in various other electronic devices, including different types of OLEDs and solar cells, demonstrating its versatility and potential in the field of organic electronics (Liang et al., 2022; Sun et al., 2021).

Safety And Hazards

The safety information for 10H-Spiro[acridine-9,9’-fluorene] indicates that it should be stored in a dark place, sealed in dry, at room temperature . It has a GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

spiro[10H-acridine-9,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZRCASAHKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Spiro[acridine-9,9'-fluorene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
W Sun, N Zhou, Y Xiao, S Wang… - Chemistry–An Asian …, 2017 - Wiley Online Library
Typical π–π stacking and aggregation‐caused quenching could be suppressed in the film‐state by the spiro conformation molecular design in the field of organic light‐emitting diodes (…
Number of citations: 31 onlinelibrary.wiley.com
W Sun, N Zhou, Y Xiao, S Wang, X Li - Dyes and Pigments, 2018 - Elsevier
Blue organic light-emitting diodes (OLEDs) are of great significance in the fields of flat-panel display and solid-state lighting. Herein, three carbazolyl-substituted blue emitters, namely …
Number of citations: 43 www.sciencedirect.com
T Liu, H Sun, C Fan, D Ma, C Zhong, C Yang - Organic Electronics, 2014 - Elsevier
Two spiro-annulated triphenylamine/fluorene oligomers, namely 4′-(9,9′-spirobifluoren-4-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (NSF-SF), and 4,4′-di(spiro(…
Number of citations: 21 www.sciencedirect.com
XD Zhu, CC Peng, FC Kong, SY Yang, HC Li… - Journal of Materials …, 2020 - pubs.rsc.org
A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro[acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized for high efficiency, yellowish …
Number of citations: 23 pubs.rsc.org
XD Zhu, XJ Ma, YK Wang, Y Li, CH Gao… - Advanced Functional …, 2019 - Wiley Online Library
Hole‐transporting materials (HTMs) play a significant role in hole transport and extraction for perovskite solar cells (PeSCs). As an important type of HTMs, the spiro‐architecture‐based …
Number of citations: 99 onlinelibrary.wiley.com
CW Joo, G Huseynova, J Yifei, JM Yoo, YH Kim… - Journal of Industrial and …, 2019 - Elsevier
High-efficiency solution-processed blue organic light-emitting diodes (OLEDs) were developed using two thermally activated delayed fluorescence (TADF) aromatic molecules, 10-(4-(4,…
Number of citations: 12 www.sciencedirect.com
Z Jiang, Z Liu, C Yang, C Zhong, J Qin… - Advanced Functional …, 2009 - Wiley Online Library
A series of fluorene‐based oligomers with novel spiro‐annulated triarylamine structures, namely DFSTPA, TFSTPA, and TFSDTC, are synthesized by a Suzuki cross‐coupling reaction. …
Number of citations: 163 onlinelibrary.wiley.com
H Chen, ZQ Jiang, CH Gao, MF Xu… - … A European Journal, 2013 - Wiley Online Library
A novel silicon‐based compound, 10‐phenyl‐2′‐(triphenylsilyl)‐10H‐spiro[acridine‐9,9′‐fluorene] (SSTF), with spiro structure has been designed, synthesized, and characterized. …
YK Wang, ZC Yuan, GZ Shi, YX Li, Q Li… - Advanced Functional …, 2016 - Wiley Online Library
Chemical doping is often used to enhance electric conductivity of the conjugated molecule as hole‐transporting material (HTM) for the application in optoelectronics. However, chemical …
Number of citations: 248 onlinelibrary.wiley.com
Q Chen, Y Xiang, X Yin, K Hu, Y Li, X Cheng, Y Liu… - Dyes and …, 2021 - Elsevier
Two bulky acridine moieties, 9,9-diphenyl-9,10-dihydroacridine (DPAc) and 10H-spiro [acridine-9,9′-fluorene] (SpiroAc), were selected as electron donors. Compared with commonly …
Number of citations: 16 www.sciencedirect.com

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